molecular formula C19H28ClN3O2 B2510926 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride CAS No. 2418630-13-2

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride

Cat. No.: B2510926
CAS No.: 2418630-13-2
M. Wt: 365.9
InChI Key: BLXGPWKRWBEDII-HRKHCHLWSA-N
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Description

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C19H28ClN3O2 and its molecular weight is 365.9. The purity is usually 95%.
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Scientific Research Applications

Arylmethylidenefuranones Reactions with C- and N-Nucleophiles

This review systematizes data on reactions involving arylmethylidene derivatives with various nucleophilic agents, demonstrating how reaction outcomes vary based on the structure of the reagents, the nucleophilic agent's strength, and reaction conditions. It highlights the synthesis of a range of compounds, including amides and heterocyclic compounds, though it does not specifically mention "N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride" (Kamneva, Anis’kova, & Egorova, 2018).

The Chemistry of Heterocyclic Compounds

The review on the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its significance in synthesizing various heterocyclic compounds showcases the critical role of heterocyclic chemistry in developing pharmacologically active compounds. While not directly addressing the compound , it underscores the importance of heterocyclic structures in medicinal chemistry, which could relate to the broader category of compounds including "this compound" (Gomaa & Ali, 2020).

Significance of Oxadiazole Containing Compounds in Drug Development

This review highlights the pharmacological properties of 1,3,4-oxadiazole compounds, emphasizing their role as bioisosteres of carboxylic acids, carboxamides, and esters. The discussion on the diverse applications and the potential for new drug development could be relevant to understanding the utility of similar structures, including "this compound," in medicinal chemistry (Rana, Salahuddin, & Sahu, 2020).

Nitrogen Heterocycles in Pharmaceuticals

An analysis of U.S. FDA approved drugs reveals the prevalence of nitrogen heterocycles, suggesting that compounds like "this compound" might share common structural features with many pharmacologically active molecules. The review discusses the structural diversity, substitution patterns, and frequency of nitrogen heterocycles, providing insight into their critical role in drug design and activity (Vitaku, Smith, & Njardarson, 2014).

Mechanism of Action

If the compound is a drug or biologically active molecule, this would involve studying how it interacts with biological systems. This could include its targets in the body, how it interacts with these targets, and the overall effect of these interactions .

Safety and Hazards

This would involve studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it .

Future Directions

This could involve a discussion of potential future research directions. For example, if the compound is a drug, this could include potential new therapeutic applications. If it’s a material, this could include potential new uses or modifications to improve its properties .

Properties

IUPAC Name

N-[3-(aminomethyl)-3-phenylcyclobutyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2.ClH/c1-22-10-6-5-9-16(18(22)24)17(23)21-15-11-19(12-15,13-20)14-7-3-2-4-8-14;/h2-4,7-8,15-16H,5-6,9-13,20H2,1H3,(H,21,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXGPWKRWBEDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1=O)C(=O)NC2CC(C2)(CN)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.